molecular formula C8H6ClNO B13324697 2-(Chloromethyl)furo[3,2-c]pyridine

2-(Chloromethyl)furo[3,2-c]pyridine

Cat. No.: B13324697
M. Wt: 167.59 g/mol
InChI Key: RWFQABNSRPLHNU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)furo[3,2-c]pyridine ( 1140240-98-7) is a fused heterocyclic compound with the molecular formula C8H6ClNO and a molecular weight of 167.60 g/mol . This compound serves as a versatile molecular building block in scientific research, particularly in organic synthesis and medicinal chemistry . The presence of both an electron-rich furan ring and a basic pyridine nitrogen in its fused structure, combined with a reactive chloromethyl group, makes it a valuable intermediate for constructing more complex molecules . Fused heterocyclic systems like furo[3,2-c]pyridine are of significant research interest due to their wide range of potential pharmacological and biological activities . Related analogs have been studied for applications as antibiotic, antiviral, antifungal, and anticancer agents, as well as inhibitors for various enzymes and receptors . The chloromethyl group is a key functional handle that allows researchers to easily functionalize the core structure through various reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings, to explore novel chemical space and develop new bioactive compounds . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

2-(chloromethyl)furo[3,2-c]pyridine

InChI

InChI=1S/C8H6ClNO/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H,4H2

InChI Key

RWFQABNSRPLHNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)furo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction yields methyl 2-[(cyanophenoxy)methyl]-3-furoates, which can then be converted to the desired furo[3,2-c]pyridine derivatives through further cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)furo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

    Oxidation and Reduction: The furan and pyridine rings can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like DMF or DMSO.

    Cyclization Reactions: Catalysts such as Rhodium (Rh) can be used to facilitate cyclization reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted furo[3,2-c]pyridine derivatives.

    Cyclization Reactions: Products include more complex heterocyclic systems with potential biological activity.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

2-(Chloromethyl)furo[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, facilitating further reactions .
  • Fused aryl rings (e.g., benzofuroquinoline) improve planar stacking, critical for DNA intercalation in anticancer activity .
  • Piperazine-linked derivatives exhibit dual serotonin/dopamine receptor affinity, a hallmark of atypical antipsychotics .

Physicochemical Properties

UV-Vis and fluorescence data for selected derivatives ():

Compound λₐbₛ (nm) λₑₘ (nm) Stokes Shift (nm) Planarity
Furo[3,2-c]pyridine (8) 250 None N/A Non-planar
N-Oxide 19 250 388 138 Planar
Bifuro[3,2-c]pyridine (20) 322 374 52 Partially planar

Key Observations :

  • N-Oxide formation (e.g., Compound 19) enhances fluorescence, useful in bioimaging .
  • Bifuro derivatives exhibit redshifted absorption (322 nm) due to extended conjugation .

Q & A

Q. How are computational methods applied to predict biological targets of furo[3,2-c]pyridine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies binding affinities to PAR-2 (PDB: 5NDD). MD simulations (AMBER) assess stability of ligand-receptor complexes, with MM-PBSA calculations confirming ΔG values < −30 kcal/mol for potent inhibitors. QSAR models using Hammett constants (σ) predict logP and bioavailability .

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